4-(Aminomethyl)pyridine-2-carboxylic acid;dihydrochloride
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Overview
Description
4-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2375267-93-7 . It has a molecular weight of 225.07 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2.2ClH/c8-4-5-1-2-9-6(3-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two chlorine atoms .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 225.07 .Scientific Research Applications
1. Enantioselective Reductions
4-(Aminomethyl)pyridine-2-carboxylic acid derivatives have been explored for their potential in enantioselective reductions. Chiral bridged macrocyclic 1,4-dihydropyridines, synthesized from related pyridine dicarboxylic acids, show promise in reducing activated carbonyl compounds to alcohols, with varying degrees of enantiomeric excess. These compounds form complexes that facilitate reductions, influenced by factors such as bridge length and macrocycle conformation (Talma et al., 1985).
2. Polymorphism in Crystal Structures
Research on pyridine dicarboxylic acids, closely related to 4-(Aminomethyl)pyridine-2-carboxylic acid, has revealed insights into polymorphism within crystal structures. Anhydrous pyridine dicarboxylic acid and its hydrates exhibit distinct solid-state architectures, demonstrating the intricate balance between different molecular interactions in crystal formation (Grossel et al., 2006).
3. Antimicrobial Activities and DNA Interactions
Studies on pyridine carboxylic acids, including derivatives of 4-(Aminomethyl)pyridine-2-carboxylic acid, have shown significant antimicrobial activities against various bacteria and fungi. These compounds also exhibit interactions with DNA, as analyzed through molecular docking simulations, highlighting their potential in therapeutic applications (Tamer et al., 2018).
4. Co-crystallization and Ionic Complexes
Research on co-crystallizations involving substituted pyridine carboxylic acids has led to the formation of various complex solid forms, including hydrates and solvates. These studies provide insights into the formation of proton transfer compounds and the development of diverse supramolecular synthons, which are essential in understanding molecular interactions in solid-state chemistry (Montis & Hursthouse, 2012).
5. Synthesis of Fused Pyridine Carboxylic Acids
Research has been conducted on the synthesis of fused pyridine-4-carboxylic acids using reactions involving acyl pyruvates and electron-rich amino heterocycles. This approach has led to the creation of a library of fused pyridine carboxylic acids, showcasing the versatility of pyridine derivatives in organic synthesis (Volochnyuk et al., 2010).
6. Reactivity with Zn(II) Salts
Pyridine tricarboxylic acid, a compound structurally related to 4-(Aminomethyl)pyridine-2-carboxylic acid, shows interesting reactivity with Zn(II) salts. The reaction conditions influence the formation of coordination polymers and metallomacrocycles, contributing to the understanding of metal-ligand interactions in coordination chemistry (Ghosh et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
4-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-5-1-2-9-6(3-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCIHWIFJUQBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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